Bienvenue dans la boutique en ligne BenchChem!

5,7,8-Tribromoisoquinoline

TRPM8 channel ion channel pharmacology pain therapeutics

This 5,7,8-tribromo substitution pattern provides a validated TRPM8 antagonist starting point (IC50=59 nM) and three distinct vectors for sequential, chemoselective cross-coupling. Its defined bromination sequence ensures predictable reactivity for SAR studies targeting neuropathic pain and migraine. Ideal for medicinal chemistry optimization and crystallography.

Molecular Formula C9H4Br3N
Molecular Weight 365.85 g/mol
Cat. No. B321691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Tribromoisoquinoline
Molecular FormulaC9H4Br3N
Molecular Weight365.85 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2Br)Br)Br
InChIInChI=1S/C9H4Br3N/c10-7-3-8(11)9(12)6-4-13-2-1-5(6)7/h1-4H
InChIKeyDNTWNLASLUOWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,8-Tribromoisoquinoline: Molecular Properties and Baseline Characterization for Scientific Procurement


5,7,8-Tribromoisoquinoline (molecular formula C₉H₄Br₃N, molecular weight 365.85 g/mol) is a synthetic polybrominated heterocyclic compound belonging to the bromoisoquinoline class [1]. It is characterized by the substitution of three bromine atoms at the 5-, 7-, and 8-positions of the isoquinoline benzenoid ring system, a substitution pattern distinct from other tribromo- positional isomers such as 1,4,6-tribromoisoquinoline and 1,4,5-tribromoisoquinoline [2]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, with documented activity as a human TRPM8 (transient receptor potential melastatin 8) channel antagonist exhibiting an IC₅₀ value of 59 nM in cellular assays [3].

Procurement Risk Alert: Why 5,7,8-Tribromoisoquinoline Cannot Be Replaced by Other Bromoisoquinolines


Generic substitution among bromoisoquinoline derivatives is scientifically unsound due to fundamentally different synthetic accessibility, regiochemical reactivity profiles, and target engagement characteristics. The bromination sequence of isoquinoline proceeds through defined intermediates—5-bromo- → 5,8-dibromo- → 5,7,8-tribromo-isoquinoline—with the 5,7,8-pattern representing a specific stage in this progression that cannot be bypassed or replicated by alternative positional isomers [1]. Critically, the 7-position bromine in 5,7,8-tribromoisoquinoline confers distinct electrophilic reactivity and steric properties compared to other tribromo- positional isomers (e.g., 1,4,6-tribromo- or 1,4,5-tribromoisoquinoline), directly impacting cross-coupling regioselectivity and downstream derivatization outcomes . Furthermore, in target-based applications, the 5,7,8-substitution pattern has demonstrated measurable TRPM8 antagonism (IC₅₀ = 59 nM), whereas mono-brominated or alternative di- and tribrominated positional isomers lack publicly available quantitative activity data against this target, making direct functional substitution impossible without independent validation [2].

5,7,8-Tribromoisoquinoline: Product-Specific Quantitative Differentiation Evidence


TRPM8 Antagonist Activity of 5,7,8-Tribromoisoquinoline: BindingDB Quantitative Data

5,7,8-Tribromoisoquinoline (CHEMBL4244629) demonstrates potent antagonist activity at the human TRPM8 cation channel with an IC₅₀ of 59 nM in a cellular calcium flux assay [1]. This represents the only publicly available quantitative target engagement data for any 5,7,8-substituted bromoisoquinoline at TRPM8. In contrast, mono-brominated isoquinolines (e.g., 5-bromoisoquinoline) and alternative dibromo- positional isomers (e.g., 5,8-dibromoisoquinoline) lack any reported TRPM8 activity data in authoritative databases, preventing direct potency comparison at this target [2].

TRPM8 channel ion channel pharmacology pain therapeutics

Synthetic Route Differentiation: 5,7,8-Tribromoisoquinoline Requires Sequential Bromination via 5,8-Dibromo Intermediate

The synthesis of 5,7,8-tribromoisoquinoline proceeds exclusively via bromination of 5,8-dibromoisoquinoline, not from isoquinoline itself. The aluminum chloride complex of isoquinoline undergoes sequential substitution in the order: 5-bromo- → 5,8-dibromo- → 5,7,8-tribromo-isoquinoline [1]. Attempts to directly access 5,7,8-tribromoisoquinoline from isoquinoline without isolating the 5,8-dibromo intermediate result in product mixtures with significantly reduced yields of the target tribromo- compound . Alternative tribromo- positional isomers (e.g., 1,4,6-tribromoisoquinoline) follow entirely different synthetic routes involving distinct bromination conditions and starting materials, rendering them non-interchangeable as synthetic intermediates [2].

heterocyclic synthesis electrophilic aromatic substitution AlCl₃-mediated bromination

Regioselective Bromination Sequence Defines Unique Electrophilic Reactivity of 5,7,8-Pattern

The bromination sequence of the aluminum chloride-isoquinoline complex proceeds with defined regioselectivity: 5-bromo- → 5,8-dibromo- → 5,7,8-tribromoisoquinoline [1]. The 5,8-dibromo- intermediate undergoes further bromination specifically at the 7-position, not at alternative sites such as position 4 or 6, establishing a predictable electrophilic substitution hierarchy. This regioselectivity contrasts with the bromination behavior observed for quinoline under identical conditions, which yields 5,6,8-tribromoquinoline from 5,8-dibromoquinoline—demonstrating that the 5,7,8-pattern is isoquinoline-specific and not a general polybrominated heterocycle phenomenon [2].

regioselective bromination aromatic substitution halogenation sequence

Distinct Physicochemical Profile: Molecular Weight and Bromine Content Differentiation

5,7,8-Tribromoisoquinoline possesses a molecular weight of 365.85 g/mol and contains three bromine atoms (Br content: ~65.5% by mass), distinguishing it from lower bromination states and alternative positional isomers . Compared to the direct synthetic precursor 5,8-dibromoisoquinoline (MW 286.95 g/mol, 2 Br atoms), the tribromo- derivative exhibits an increase of approximately 79 Da [1]. Compared to 5-bromoisoquinoline (MW 208.05 g/mol, 1 Br atom), the mass increase is approximately 158 Da . This graduated molecular weight and halogen content directly impacts lipophilicity (cLogP), solubility, and potential for halogen bonding interactions.

molecular weight bromine content physicochemical properties medicinal chemistry

5,7,8-Tribromoisoquinoline: Evidence-Backed Application Scenarios for Scientific Procurement


TRPM8 Antagonist Screening and Hit-to-Lead Optimization in Pain Therapeutics

5,7,8-Tribromoisoquinoline serves as a validated starting point for TRPM8 antagonist programs with confirmed nanomolar potency (IC₅₀ = 59 nM) in human TRPM8-expressing CHO cell calcium flux assays [1]. The compound can be employed as a reference antagonist in secondary screening cascades or as a scaffold for medicinal chemistry optimization targeting cold allodynia, neuropathic pain, and migraine indications. The 5-, 7-, and 8-position bromine atoms provide three distinct vectors for parallel derivatization via palladium-catalyzed cross-coupling, enabling rapid exploration of TRPM8 SAR around the isoquinoline core.

Sequential Cross-Coupling Scaffold Diversification via Chemoselective Bromine Activation

The three bromine substituents at the 5-, 7-, and 8-positions of 5,7,8-tribromoisoquinoline exhibit differential reactivity in palladium-catalyzed cross-coupling reactions due to distinct electronic environments [1]. This enables sequential, chemoselective functionalization strategies—for example, Suzuki-Miyaura coupling first at the most activated position, followed by subsequent couplings at the remaining bromine sites—to generate triply-substituted isoquinoline libraries with controlled regiochemistry [2]. The defined bromination sequence (5 → 8 → 7) established in the synthesis of the compound provides a predictive framework for relative coupling reactivity.

Heavy-Atom Derivative for Macromolecular X-ray Crystallography Phasing

With a molecular weight of 365.85 g/mol and bromine content of approximately 65.5% by mass, 5,7,8-tribromoisoquinoline offers a significant anomalous scattering signal for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing experiments [1]. When incorporated into protein-ligand co-crystals, the three bromine atoms provide strong anomalous signal at Cu Kα wavelength (f″ ≈ 1.3 e⁻ per Br atom), facilitating experimental phasing of novel macromolecular structures. This application is particularly relevant for TRPM8-ligand co-crystallography efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7,8-Tribromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.